Isoamyl 4-(2-furan)butyrate is a chemical compound with the molecular formula and a molecular weight of approximately 224.2961 g/mol. This compound is classified primarily as a flavoring agent and is evaluated by the Joint FAO/WHO Expert Committee on Food Additives (JECFA) for its safety and usage in food products . It is achiral, meaning it does not have stereoisomers, and it has no defined stereocenters or optical activity .
Isoamyl 4-(2-furan)butyrate is derived from both natural and synthetic sources. It can be found in various food products, contributing to their flavor profiles. The compound is classified under food additives, particularly as a flavoring agent, which allows it to be used in various culinary applications . Its safety evaluations have led to its acceptance in food processing, where it enhances sensory characteristics.
The synthesis of Isoamyl 4-(2-furan)butyrate typically involves the esterification of 4-(2-furan)butanoic acid with isoamyl alcohol. This reaction can be catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid, facilitating the formation of the ester bond.
This method can yield high purity levels of Isoamyl 4-(2-furan)butyrate, suitable for use in food applications.
Isoamyl 4-(2-furan)butyrate can undergo various chemical reactions typical for esters, including hydrolysis, transesterification, and reactions with nucleophiles.
These reactions are significant for understanding the stability and reactivity of Isoamyl 4-(2-furan)butyrate in various environments.
Isoamyl 4-(2-furan)butyrate is widely used in the food industry as a flavoring agent due to its pleasant odor and taste profile reminiscent of fruit and caramel notes. Its applications include:
The compound's safety evaluations by JECFA support its use in food products, making it a valuable ingredient in culinary formulations.
Isoamyl 4-(2-furan)butyrate contributes to complex flavor profiles in fermented foods and beverages. Its FEMA flavor descriptor categorizes it as a "dairy" flavorant, suggesting utility in creamy or fermented dairy products [4]. Though not directly quantified in major food matrices within the provided literature, structurally analogous furan esters (e.g., 2-pentylfuran) are well-documented as key aroma-active compounds (AACs) in fermented products like shrimp paste and douchi, imparting "fruity," "sweet," or "caramel-like" notes [3] [8]. The compound’s flavor potential arises from:
Recent flavoromics approaches—combining GC-IMS, GC-MS, and sensory analysis—have enabled precise mapping of such compounds. These techniques detect trace volatiles (e.g., isoamyl acetate) at concentrations influencing consumer preference in fermented foods [3] [5]. Isoamyl 4-(2-furan)butyrate’s potential role in such matrices is inferred from its classification and structural parallels, though targeted studies are needed for mechanistic insights.
Compound | Aroma Descriptor | Food Matrix | Detection Method |
---|---|---|---|
2-Pentylfuran | Green, beany | Douchi | HS-SPME/GC-MS |
Methyl 2-methylbutanoate | Fruity, apple-like | Ginger Milk Curd | GC-IMS |
Isoamyl acetate | Sweet, banana-like | Shrimp paste | HS-GC-IMS |
Isoamyl 4-(2-furan)butyrate | Dairy (reference) | Regulatory database | — |
Isoamyl 4-(2-furan)butyrate’s formation is intrinsically linked to microbial metabolism during fermentation. While not directly profiled in microbiome studies, its proposed biosynthetic pathways align with microbial activities observed in shrimp paste, douchi, and Baijiu fermentation:
Microbial Pathway | Key Microorganisms | Precursors | Representative Esters |
---|---|---|---|
Amino Acid Degradation | Staphylococcus, Lactobacillus | Branched-chain amino acids | 2-Methylbutanoate esters |
Lipid Oxidation | Psychrobacter, Vagococcus | Polyunsaturated fatty acids | Furan fatty acid esters |
Esterification | Aspergillus, Mucor | Organic acids + alcohols | Ethyl/furan carboxylates |
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